

Foreword: Navigating Data Scarcity through Chemical First Principles

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Compound of Interest

Compound Name: 2-Chloroquinoline-5-carbaldehyde

CAS No.: 863549-05-7

Cat. No.: B3159628

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2-Chloroquinoline-5-carbaldehyde is a distinct chemical entity registered under CAS number 863549-05-7. However, a comprehensive survey of current scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular isomer. This guide has been constructed to address this information gap by applying fundamental principles of organic chemistry and drawing expert-driven inferences from well-documented analogues.

As Senior Application Scientists, we frequently encounter novel or sparsely characterized molecules. Our directive is to build a robust operational framework based on predictive analysis. This document, therefore, leverages extensive data available for the closely related isomer, 2-chloroquinoline-3-carbaldehyde, as well as the parent scaffolds, 2-chloroquinoline and quinoline-5-carbaldehyde. By deconstructing the molecule into its core functional components—the aldehyde group on the benzene ring and the chloro-substituted pyridine ring—we can project its physicochemical properties, reactivity, and synthetic potential with a high degree of scientific confidence. This approach provides researchers and drug development professionals with a valuable and reliable starting point for utilizing this promising, albeit under-documented, chemical building block.

Predicted Physicochemical & Spectral Properties

While direct experimental values are not published, the core properties of **2-Chloroquinoline-5-carbaldehyde** can be reliably predicted. The molecular formula is definitively $C_{10}H_6ClNO$, yielding a molecular weight of 191.61 g/mol . Other key properties are summarized below, based on data from analogous structures.

Property	Predicted Value / Characteristic	Rationale / Comparative Data Source
IUPAC Name	2-chloroquinoline-5-carbaldehyde	Standard Nomenclature
CAS Number	863549-05-7	Chemical Abstracts Service
Molecular Formula	C ₁₀ H ₆ ClNO	-
Molecular Weight	191.61 g/mol	-
Appearance	Expected to be a pale yellow to light brown solid	Analogy with 2-chloroquinoline-3-carbaldehyde, which is a yellow crystalline powder.[1][2]
Melting Point	Predicted > 100 °C	The melting point of the 3-carbaldehyde isomer is high (148-150 °C).[3] Substitution on the benzene ring may alter crystal packing, but it is expected to remain a solid with a relatively high melting point.
Solubility	Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and non-polar alkanes.	General solubility profile for functionalized aromatic heterocycles.
Purity	Typically supplied at >95% by commercial vendors for research purposes.	Standard for specialized chemical building blocks.

Predicted Spectral Data

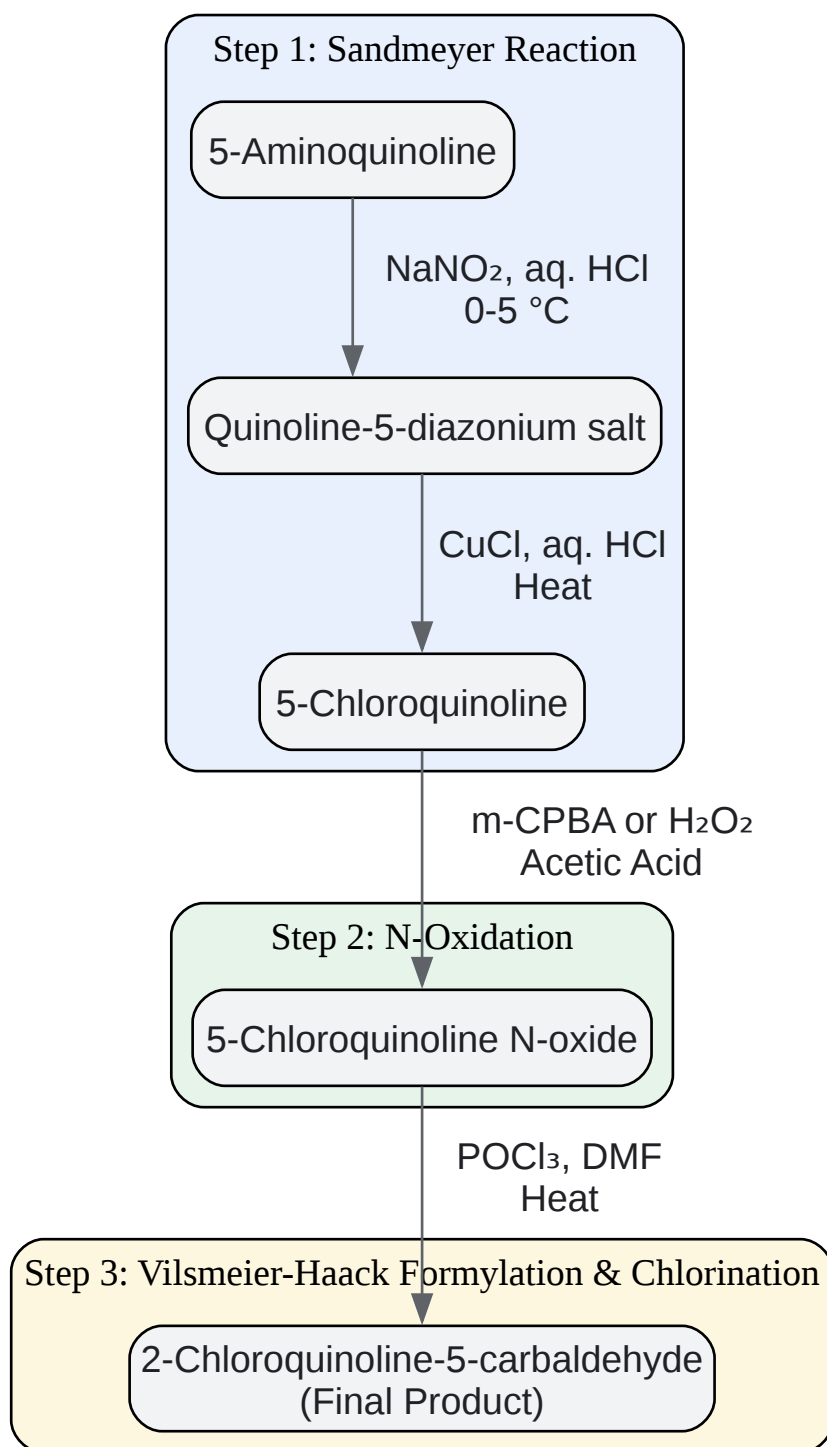
The confirmation of the structure would rely on a combination of spectroscopic methods.

- ^1H NMR: The most downfield signal will be the aldehyde proton (CHO), predicted at δ 9.5-10.5 ppm. The six aromatic protons on the quinoline core will appear in the characteristic region of δ 7.5-9.0 ppm. The specific coupling patterns will be complex but are predictable based on the substitution pattern.
- ^{13}C NMR: The aldehyde carbonyl carbon is expected around δ 190-200 ppm. The aromatic carbons will resonate between δ 120-150 ppm, with the carbon bearing the chlorine (C2) appearing around δ 150-152 ppm.
- Infrared (IR) Spectroscopy: Two key diagnostic peaks are anticipated: a strong C=O stretch for the aldehyde at approximately $1690\text{-}1710\text{ cm}^{-1}$ and the characteristic C=N/C=C stretching vibrations of the quinoline ring system between $1500\text{-}1600\text{ cm}^{-1}$ [3][4].
- Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M^+) at $m/z \approx 191$. A crucial diagnostic feature will be the M+2 isotope peak at $m/z \approx 193$, with an intensity approximately one-third of the M^+ peak, which is characteristic of a molecule containing a single chlorine atom.

Postulated Synthesis & Experimental Workflow

A direct, documented synthesis for **2-chloroquinoline-5-carbaldehyde** is not readily available. However, a highly plausible and efficient route can be designed based on the well-established Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry for installing formyl groups. [5][6]

The proposed synthesis begins with a commercially available precursor, 5-aminoquinoline, and proceeds through three key steps.



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Caption: Proposed synthetic workflow for **2-Chloroquinoline-5-carbaldehyde**.

Protocol: Proposed Synthesis of 2-Chloroquinoline-5-carbaldehyde

Step 1: Synthesis of 5-Chloroquinoline (Sandmeyer Reaction)

- Dissolve 5-aminoquinoline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
- Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5 °C to form the diazonium salt intermediate.
- In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
- Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N_2 gas) will be observed.
- Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
- Cool the mixture, basify with an appropriate base (e.g., NaOH solution), and extract the product with an organic solvent like dichloromethane (DCM).
- Dry the organic layer, concentrate, and purify by column chromatography to yield 5-chloroquinoline.

Step 2: Synthesis of 5-Chloroquinoline N-oxide

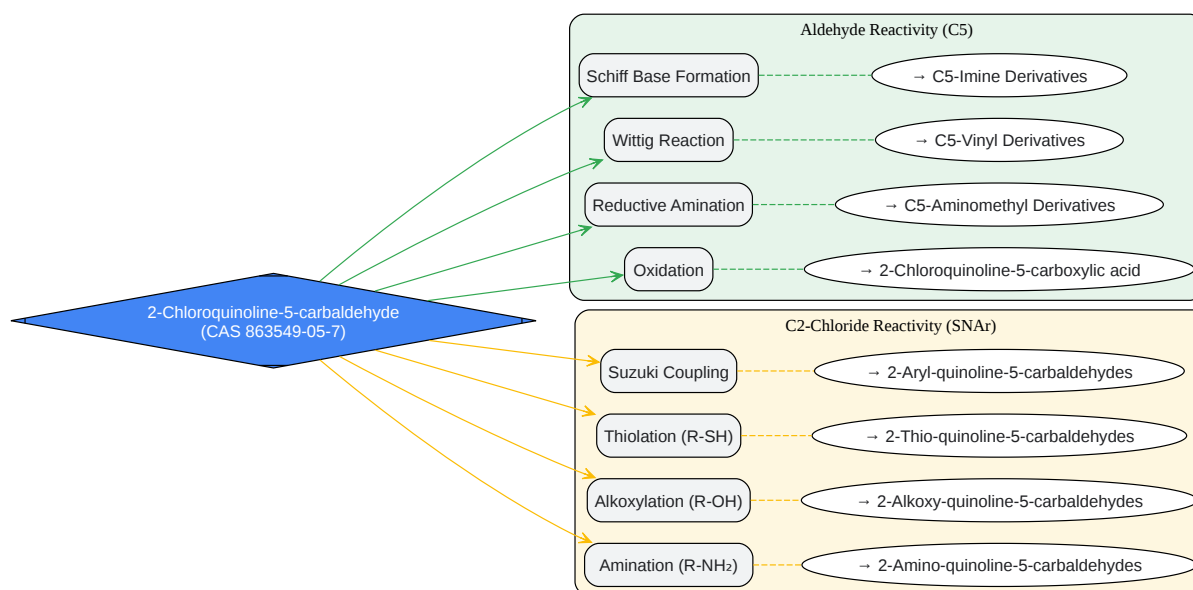
- Dissolve 5-chloroquinoline in a suitable solvent such as acetic acid or chloroform.
- Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while monitoring the temperature.
- Stir the reaction at room temperature or with gentle heating until TLC analysis indicates full consumption of the starting material.
- Work up the reaction by neutralizing the excess acid and oxidant, followed by extraction and purification to isolate the N-oxide.

Step 3: Synthesis of **2-Chloroquinoline-5-carbaldehyde**

- Cool phosphorus oxychloride (POCl_3) in a flask equipped with a dropping funnel and condenser.
- Add dimethylformamide (DMF) dropwise to form the Vilsmeier reagent in situ.
- Add the 5-chloroquinoline N-oxide from the previous step to the Vilsmeier reagent.
- Heat the reaction mixture, typically at 80-100 °C, for several hours. This step accomplishes both formylation at the C2 position and conversion of the N-oxide back to the quinoline, with concurrent chlorination at C2.
- Carefully quench the reaction by pouring it onto crushed ice.
- Neutralize the acidic solution and extract the crude product.
- Purify the final compound via recrystallization or column chromatography.

Inferred Reactivity & Synthetic Utility

The true value of **2-chloroquinoline-5-carbaldehyde** lies in its dual reactivity, making it a versatile scaffold for building molecular complexity. The two primary reactive sites—the aldehyde and the C2-chloride—can be addressed orthogonally or in tandem.



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Caption: Dual reactivity pathways of **2-Chloroquinoline-5-carbaldehyde**.

Reactions at the Aldehyde Group

The aldehyde at the C5 position behaves as a typical aromatic aldehyde. It is a key handle for derivatization through:

- Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary amines, a reaction often used to link the quinoline core to other pharmacophores.[6]
- Reductive Amination: The intermediate imine can be reduced (e.g., with NaBH_3CN or $\text{NaBH}(\text{OAc})_3$) to form stable secondary amine linkages.
- Knoevenagel and Wittig Reactions: It can be used to form new carbon-carbon bonds, extending conjugation or introducing new functional groups.[7]
- Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding 2-chloroquinoline-5-carboxylic acid[8][9] or reduced to the 5-(hydroxymethyl)-2-chloroquinoline.

Reactions at the 2-Chloro Position

The chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$).^[10] This is because the electron-withdrawing nitrogen atom in the ring stabilizes the negative charge of the Meisenheimer complex intermediate. This makes the C2 position an excellent site for diversification:

- Displacement with N-nucleophiles: Reaction with primary or secondary amines introduces amino-substituents, a common feature in many bioactive molecules.^[11]
- Displacement with O/S-nucleophiles: Alkoxides, phenoxides, and thiols can readily displace the chloride to form ethers and thioethers.^{[5][12]}
- Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.

Potential Applications in Research & Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and infectious diseases.^[13] **2-Chloroquinoline-5-carbaldehyde** serves as an ideal starting material for building libraries of novel quinoline derivatives.

- **Antimalarial Agents:** The quinoline core is famous for its role in antimalarial drugs like chloroquine. This scaffold can be used to design new lactate dehydrogenase (LDH) inhibitors or other novel antimalarials.[14][15]
- **Anticancer Therapeutics:** Many quinoline derivatives exhibit potent anticancer activity through mechanisms like kinase inhibition, DNA intercalation, and apoptosis induction.[13] The dual reactivity of this molecule allows for the synthesis of complex structures designed to target specific enzyme active sites.
- **Antiviral & Antibacterial Agents:** The 2-aminoquinoline scaffold, easily accessible from this precursor, has been investigated for a range of therapeutic applications, including as antiviral agents.[10][12]
- **Leishmaniasis Inhibitors:** Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors for Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1), highlighting a direct application pathway for compounds derived from this scaffold.[16]

Safety & Handling

No specific safety data sheet (SDS) exists for CAS 863549-05-7. The following guidance is based on data for the analogous 2-chloroquinoline-3-carbaldehyde and general laboratory safety principles.[1]

- **Hazard Class:** Expected to be classified as an irritant. May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).
- **Personal Protective Equipment (PPE):** Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[17] Avoid contact with skin and eyes.[18]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19]
- **Disposal:** Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

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